

A Comparative Guide to the Structure-Activity Relationships of Mulberrofuran B Analogs

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Compound of Interest

Compound Name: *Mulberrofuran B*

Cat. No.: *B1609363*

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Mulberrofuran B and its analogs, a class of compounds predominantly isolated from *Morus* species, have garnered significant attention for their diverse and potent biological activities. These Diels-Alder type adducts and related benzofurans exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, tyrosinase inhibitory, and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Mulberrofuran B** analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid in drug discovery and development efforts.

Comparative Biological Activities of Mulberrofuran Analogs

The biological activities of **Mulberrofuran B** analogs are profoundly influenced by their structural features, including the nature of the Diels-Alder adduct, prenylation patterns, and hydroxylation of the aromatic rings. The following table summarizes the available quantitative data for various analogs, offering a comparative overview of their potency.

Compound	Biological Activity	Assay	Cell Line/Enzyme	IC50 / MIC	Reference
Mulberrofuran B	Antioxidant	DPPH radical scavenging	-	843.87 ± 10.65 µM	[1]
Antioxidant	ABTS radical scavenging	-	95.74 ± 4.21 µM	[1]	
Anti-inflammatory	Carrageenan-induced paw edema	In vivo (mice)	Active	[1]	
Mulberrofuran G	Tyrosinase Inhibition	L-tyrosine oxidation	Mushroom Tyrosinase	6.35 ± 0.45 µM	[2]
Anti-HBV	HBV DNA replication	HepG 2.2.15	3.99 µM	[3]	
Cytotoxicity	Cell proliferation	A549 (Lung Cancer)	22.5 µM	[4]	
Cytotoxicity	Cell proliferation	NCI-H226 (Lung Cancer)	30.6 µM	[4]	[3]
Isomulberrofuran G	Anti-HBV	HBV DNA replication	HepG 2.2.15	Inactive	
Mulberrofuran K	Anti-inflammatory	Nitric Oxide Production	LPS-stimulated RAW264.7	Potent Inhibitor	
Antibacterial	-	Bacillus subtilis	-	[6]	[5]
Antibacterial	-	Staphylococcus aureus	-	[6]	
Albanol B	Tyrosinase Inhibition	L-tyrosine oxidation	Mushroom Tyrosinase	No activity up to 350 µM	

Kuwanon G	Tyrosinase Inhibition	L-tyrosine oxidation	Mushroom Tyrosinase	Acceptable Inhibition	[2]
Morushalunin	Cytotoxicity	-	Murine leukemia P-388	0.7 µg/mL	[7]
Guangsangon E	Cytotoxicity	-	Murine leukemia P-388	2.5 µg/mL	[7]
Chalcomoracin	Cytotoxicity	-	Murine leukemia P-388	1.7 µg/mL	[7]
Antibacterial	-	Methicillin-resistant S. aureus (MRSA)	0.78 µg/mL	[8]	
Kuwanon J	Cytotoxicity	-	Murine leukemia P-388	5.9 µg/mL	[7]
Kuwanon C	Cytotoxicity	-	Murine leukemia P-388	14.0 ± 1.0 µM	[9]
Tyrosinase Inhibition	-	Mushroom Tyrosinase	Considerable Activity	[10]	
Sanggenon D	Tyrosinase Inhibition	-	Mushroom Tyrosinase	7.3 µM	[10]

Structure-Activity Relationship Insights

Cytotoxicity: The Diels-Alder type adducts exhibit significant cytotoxic activity. Morushalunin, with an IC₅₀ value of 0.7 µg/mL against murine leukemia P-388 cells, is a potent example.[7] The complex caged structure of these compounds appears to be a critical determinant of their

anticancer potential. Kuwanon C also demonstrates notable cytotoxicity, with studies suggesting that prenyl units on the flavonoid skeleton can be an active group for this effect.[9]

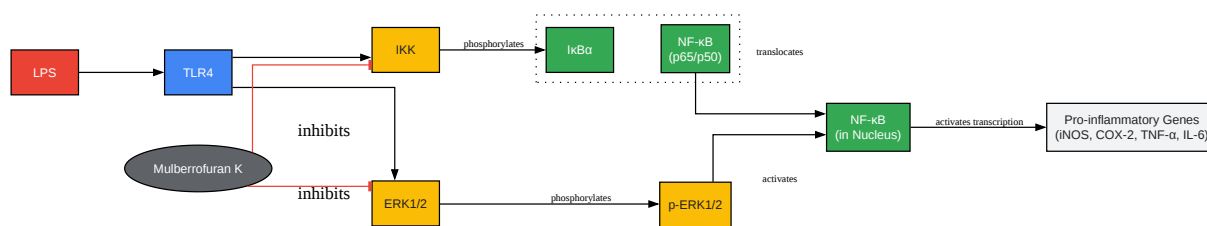
Tyrosinase Inhibitory Activity: The presence and nature of prenyl groups play a crucial role in the tyrosinase inhibitory activity of these compounds. Mulberrofuran G is a potent tyrosinase inhibitor, being six-fold more effective than the standard kojic acid.[2] In contrast, Albanol B, which shares a similar benzofuran core but differs in its side-chain, shows no activity.[2] This suggests that the specific configuration of the substituents is vital for interacting with the enzyme's active site. Interestingly, some studies indicate that while certain prenylated flavonoids like Sanggenon D are potent inhibitors, simple prenylation does not always enhance activity, highlighting the complexity of the SAR.[10]

Anti-inflammatory Activity: Mulberrofuran K has been identified as a potent anti-inflammatory agent. Its mechanism involves the suppression of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines in LPS-stimulated macrophages.[5] This activity is mediated through the inhibition of iNOS and COX-2 expression, which is regulated by the NF- κ B and ERK1/2 signaling pathways.[5] The 2-arylbenzofuran scaffold is a common feature among many anti-inflammatory compounds from Morus species.

Antibacterial Activity: Several 2-arylbenzofurans isolated from Morus species have demonstrated antibacterial properties. Chalcomoracin, for instance, exhibits considerable activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with a MIC of 0.78 μ g/mL.[8] Mulberrofuran K also shows activity against Gram-positive bacteria.[6]

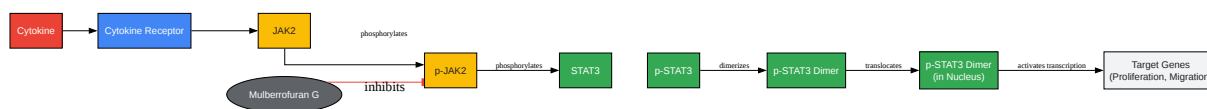
Signaling Pathway Visualizations

The biological effects of **Mulberrofuran B** analogs are mediated through their interaction with various cellular signaling pathways. Below are visualizations of key pathways modulated by these compounds, generated using Graphviz.



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Mulberrofurin K inhibits the LPS-induced NF-κB and ERK1/2 signaling pathways.



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